3-(4-Fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-13-2-4-14(5-3-13)17-10-11-19(24-23-17)27-12-18-22-20(25-26-18)15-6-8-16(21)9-7-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCRKBAVUYASNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-Fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is part of a larger class of oxadiazole derivatives known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.4 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its pharmacological significance. The presence of fluorine and the pyridazine moiety enhances its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 362.4 g/mol |
| Chemical Structure | Chemical Structure |
- Anticancer Activity : Oxadiazole derivatives have shown significant anticancer properties by inhibiting various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC). The specific compound under review has been noted for its cytotoxic effects against several cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells .
- Antimicrobial Activity : The compound also exhibits antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. For instance, derivatives have shown activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
- Anti-inflammatory Effects : The anti-inflammatory potential of oxadiazoles arises from their ability to inhibit cyclooxygenases (COX-1 and COX-2), which are crucial in the inflammatory response .
Anticancer Studies
A study evaluating the cytotoxicity of various oxadiazole derivatives found that compounds similar to This compound exhibited IC50 values ranging from 10 to 50 µM against multiple cancer cell lines . The mechanism involved apoptosis induction through the activation of caspase pathways.
Antimicrobial Efficacy
Research demonstrated that certain oxadiazole derivatives had significant inhibitory effects on Mycobacterium bovis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL . Molecular docking studies revealed strong binding affinities to key enzymes involved in mycolic acid synthesis.
Research Findings
Recent investigations into the biological activity of oxadiazole derivatives highlight their role as potential drug candidates in various therapeutic areas:
- Anticancer Agents : Oxadiazoles have been reported to exhibit selective toxicity towards cancer cells while sparing normal cells.
- Antitubercular Agents : Certain derivatives have shown promising results against resistant strains of Mycobacterium tuberculosis.
- Neuroprotective Effects : Some studies suggest that oxadiazoles may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Scientific Research Applications
Antimicrobial Activity
Studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of the 4-fluorophenyl group and the pyridazinyl-thio linkage may enhance the compound's efficacy against various bacterial strains. For instance, research has shown that oxadiazole derivatives can inhibit the growth of resistant bacterial strains, making them potential candidates for new antibiotic therapies .
Cancer Research
The unique structural features of 3-(4-Fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole suggest potential applications in cancer treatment. Compounds with similar structures have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. The fluorine atom may contribute to increased metabolic stability and enhanced binding affinity to target proteins .
Receptor Modulation
Research has highlighted the role of oxadiazole derivatives in modulating G-protein coupled receptors (GPCRs), which are crucial in numerous physiological processes. The compound's ability to interact with these receptors can lead to significant biological responses, including anti-inflammatory effects and modulation of immune responses .
Enzyme Inhibition
The compound has shown promise as an inhibitor of certain enzymes involved in disease pathways. For example, it may inhibit p38 MAPK, a key player in inflammatory responses and cancer progression. This inhibition could lead to reduced inflammation or tumor growth, making it a candidate for therapeutic development .
Organic Electronics
The unique electronic properties of 1,2,4-oxadiazoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the fluorophenyl group can enhance charge transport properties, leading to improved device performance .
Sensors
Due to their sensitivity to environmental changes, oxadiazole derivatives have been explored for use in chemical sensors. The compound's ability to undergo changes in fluorescence or conductivity upon exposure to specific analytes can be harnessed for detecting pollutants or biomolecules .
Case Studies and Research Findings
Comparison with Similar Compounds
Thiazole vs. Pyridazine Moieties
- 3-(4-Bromophenyl)-5-{[2-(p-tolyl)thiazol-4-yl]methyl}-1,2,4-oxadiazole (3t): This analog replaces the pyridazine ring in the target compound with a thiazole. The bromophenyl group enhances lipophilicity compared to the fluorophenyl group.
Isoxazole-Oxadiazole Hybrids
- 3-((3-(p-Tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole :
This compound demonstrated significant anti-HIV-1 activity (IC₅₀ = 8.2 µM in TZM-bl cells). Replacing pyridazine with isoxazole reduces molecular weight and alters electron distribution, which may enhance cell permeability .
Substituent Effects on Bioactivity
Halogen-Substituted Phenyl Groups
- 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-thiazole Derivatives (Compounds 4 and 5) :
These isostructural compounds differ only in halogen substituents (Cl vs. Br). The bromo derivative showed slightly higher antimicrobial activity, likely due to increased polarizability and van der Waals interactions with bacterial membranes . - Target Compound : The 4-fluorophenyl group’s electronegativity may enhance dipole interactions in therapeutic targets compared to bulkier halogens.
Thiadiazole-Amide Hybrids
- 4i (4-Methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide) :
This derivative exhibited 92% nematocidal activity against Bursaphelenchus xylophilus at 500 µg/mL. The thiadiazole amide group introduces hydrogen-bonding sites absent in the target compound, suggesting that bioactivity depends on secondary heterocyclic motifs .
Melting Points and Stability
- 1,2,4-Triazole Derivatives (Compounds 9–16) :
Melting points range from 187–207°C, correlating with nitro and halogen substituents that enhance crystallinity. The target compound’s p-tolyl and fluorophenyl groups may lower its melting point compared to nitro-substituted analogs, improving solubility .
Key Research Findings and Data Tables
Table 1. Bioactivity of Selected 1,2,4-Oxadiazole Analogs
Table 2. Physicochemical Properties of Analogous Compounds
Q & A
(Basic) What synthetic methodologies are recommended for preparing 3-(4-fluorophenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole?
Answer:
The synthesis typically involves cyclocondensation or nucleophilic substitution. A plausible route includes:
Thioether linkage formation : React a 6-(p-tolyl)pyridazine-3-thiol derivative with a chloromethyl-oxadiazole intermediate under basic conditions (e.g., K₂CO₃/DMF) to form the thioether bridge .
Oxadiazole core assembly : Use a nitrile and hydroxylamine hydrochloride to form an amidoxime, followed by cyclization with a fluorophenyl-substituted acyl chloride .
Validate intermediates via TLC and NMR. Purify via column chromatography (silica gel, ethyl acetate/hexane).
(Advanced) How can DFT calculations optimize the electronic structure and reactivity of this compound?
Answer:
Density Functional Theory (DFT) predicts:
- Electron distribution : Analyze frontier molecular orbitals (HOMO-LUMO) to assess nucleophilic/electrophilic sites .
- Reactivity : Calculate Fukui indices to identify regions prone to electrophilic attack (e.g., sulfur in the thioether) .
- Spectroscopic validation : Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities (e.g., tautomerism in oxadiazole) .
Software: Gaussian 16 with B3LYP/6-31G(d,p) basis set.
(Basic) Which spectroscopic techniques are critical for structural characterization?
Answer:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.4 ppm; pyridazine protons at δ 8.2–8.6 ppm) .
- IR : Identify key functional groups (C=N stretch ~1600 cm⁻¹; C-F stretch ~1220 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
(Advanced) How to resolve contradictions between in vitro and in silico biological activity data?
Answer:
- Comparative analysis : Replicate in vitro assays (e.g., antimicrobial testing per CLSI guidelines) under standardized conditions to minimize variability .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes), prioritizing binding affinity and pose consistency .
- Solubility correction : Account for solubility differences in experimental vs. computational models by measuring logP and adjusting in silico parameters .
(Advanced) What strategies improve bioavailability of this thioether- and fluorophenyl-containing compound?
Answer:
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via Mannich reactions or alkylation at the triazole nitrogen .
- Prodrug design : Mask the thioether with a labile protecting group (e.g., acetyl) to enhance membrane permeability .
- Co-crystallization : Improve solubility using co-formers like cyclodextrins, monitored via PXRD and DSC .
(Basic) What stability considerations apply during storage?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether moiety .
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the oxadiazole ring .
- Periodic analysis : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .
(Advanced) How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Substitution patterns : Systematically vary the p-tolyl group (e.g., replace with halogens or electron-withdrawing groups) and assess antimicrobial potency .
- Bioisosteric replacement : Substitute the oxadiazole core with 1,2,4-triazole or isoxazole to evaluate metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical binding features (e.g., fluorophenyl hydrophobicity) .
(Advanced) What challenges arise in crystallizing this compound for X-ray analysis?
Answer:
- Polymorphism : Screen solvents (e.g., DMSO, ethanol) via slow evaporation to isolate stable polymorphs .
- Crystal packing : The flexible thioether bridge may hinder lattice formation; employ seeding techniques or additives (e.g., diethyl ether) .
- Data collection : Use synchrotron radiation for weak diffractors due to low crystal symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
